

# A Technical Guide to the Spectral Data of Methyl 2-bromo-6-methoxybenzoate

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## Compound of Interest

Compound Name:	Methyl 2-bromo-6-methoxybenzoate
Cat. No.:	B030978

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This technical guide provides a detailed overview of the expected spectral characteristics of **Methyl 2-bromo-6-methoxybenzoate** ( $C_9H_9BrO_3$ , CAS Number: 31786-46-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers in the fields of organic synthesis, analytical chemistry, and pharmaceutical development.

## Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-bromo-6-methoxybenzoate**. These predictions are derived from the known spectral data of related compounds, including Methyl 2-bromobenzoate and Methyl 2-methoxybenzoate, and take into account the electronic effects of the bromo and methoxy substituents on the benzene ring.

## Table 1: Predicted $^1H$ NMR Spectral Data

Solvent:  $CDCl_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.3-7.5	t	1H	Ar-H (H4)
~6.8-7.0	d	1H	Ar-H (H3 or H5)
~6.8-7.0	d	1H	Ar-H (H3 or H5)
~3.9	s	3H	-OCH <sub>3</sub> (ester)
~3.8	s	3H	-OCH <sub>3</sub> (aromatic)

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~165-167	C=O (ester)
~155-158	C-OCH <sub>3</sub> (aromatic)
~130-133	C-Br
~128-131	Ar-C (CH)
~115-120	Ar-C (quaternary)
~110-115	Ar-C (CH)
~105-110	Ar-C (CH)
~55-57	-OCH <sub>3</sub> (aromatic)
~51-53	-OCH <sub>3</sub> (ester)

**Table 3: Predicted Infrared (IR) Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2950	Medium	C-H stretch (aliphatic, -OCH <sub>3</sub> )
~1730-1740	Strong	C=O stretch (ester)
~1580-1600	Medium-Strong	C=C stretch (aromatic)
~1250-1300	Strong	C-O stretch (ester)
~1000-1100	Strong	C-O stretch (aryl ether)
~600-700	Medium-Strong	C-Br stretch

## Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
244/246	High	[M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
213/215	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
185/187	Medium	[M - COOCH <sub>3</sub> ] <sup>+</sup>
135	High	[M - Br - CO] <sup>+</sup>
107	Medium	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>

## Experimental Protocols

The following sections detail standard methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as **Methyl 2-bromo-6-methoxybenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of the solid sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl<sub>3</sub>) in a clean vial.

- **Filtration:** To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Sample Insertion:** Wipe the exterior of the NMR tube clean and place it in a spinner turbine. Adjust the depth using a gauge to ensure it is positioned correctly within the NMR probe.
- **Data Acquisition:**
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
  - Tune and match the probe to the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film Method):**
  - Place a small amount of the solid sample (a few milligrams) in a clean vial.
  - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.
  - Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator for storage.

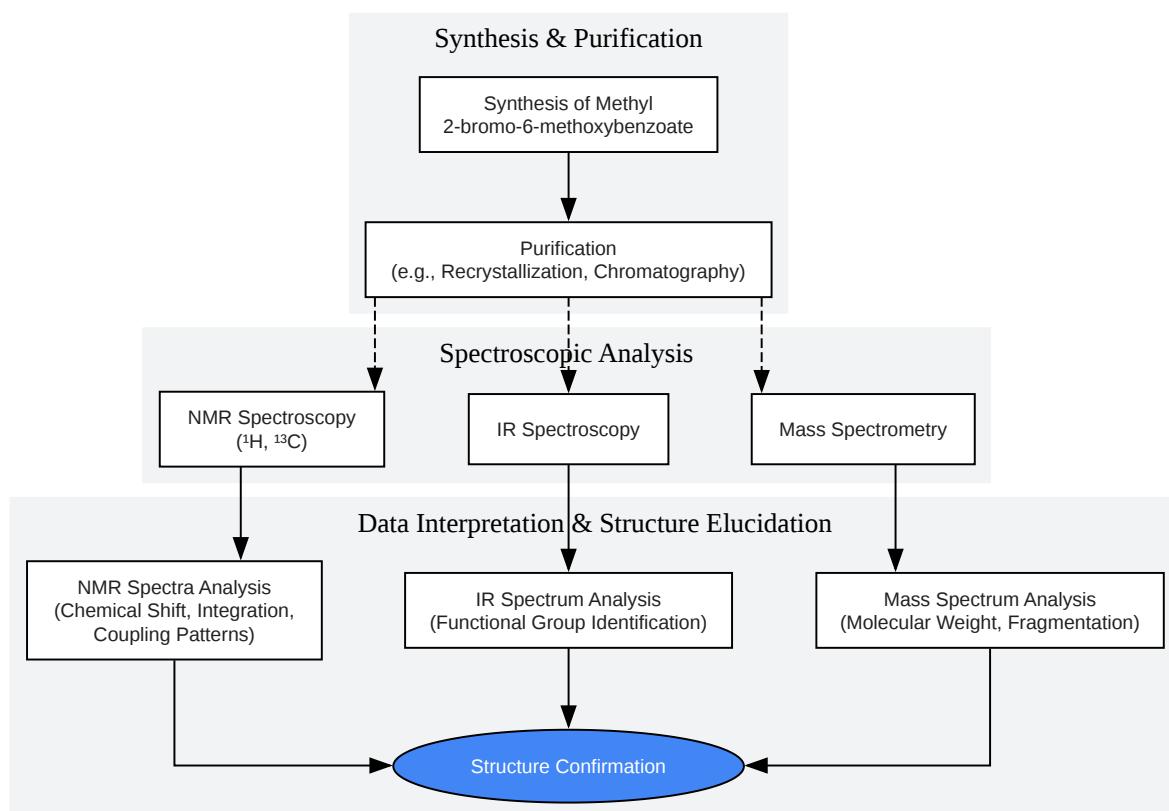
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which allows the sample to be heated in the vacuum of the ion source to promote vaporization.
- Ionization (Electron Ionization - EI):
  - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $M^+$ ).
  - The high energy of this process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
- Data Representation: The resulting mass spectrum is plotted as a graph of relative ion abundance versus m/z.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **Methyl 2-bromo-6-methoxybenzoate**.



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Caption: Workflow for the spectroscopic analysis of **Methyl 2-bromo-6-methoxybenzoate**.

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